Pyridine-2-carbonitrile 1-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Synthesis
Pyridine N-oxides, as a class of compounds, have a rich history in organic synthesis, dating back to their first reported synthesis by Jakob Meisenheimer. wikipedia.org The introduction of the N-oxide functionality to the pyridine ring profoundly alters its chemical reactivity, making it a valuable tool for synthetic chemists. scripps.eduarkat-usa.org The N-oxide group acts as an electron-donating group, activating the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgscripps.edu This is in stark contrast to the parent pyridine, which is generally deactivated towards electrophilic attack.
Furthermore, the N-oxide group can be readily removed through deoxygenation reactions, providing a strategic method to introduce substituents to the pyridine ring that would be difficult to achieve otherwise. wikipedia.org Pyridine N-oxides are also employed as mild oxidizing agents in various organic transformations. wikipedia.orgorganic-chemistry.org Their utility extends to serving as ligands in coordination chemistry and as precursors to a variety of functionalized pyridines, including those found in pharmaceuticals and agrochemicals. wikipedia.orgscripps.edunih.gov The diverse reactivity and applications of pyridine N-oxides underscore their continued importance in modern organic synthesis. arkat-usa.orgresearchgate.net
Overview of the Pyridine-2-carbonitrile (B1142686) 1-oxide Molecular Scaffold
Pyridine-2-carbonitrile 1-oxide possesses a distinct molecular structure that underpins its chemical behavior. The molecule consists of a six-membered aromatic pyridine ring where one of the nitrogen atoms is oxidized. A nitrile group (-C≡N) is attached to the carbon atom at the 2-position of this ring. This combination of a pyridine N-oxide and a nitrile group on the same scaffold results in a unique electronic distribution and reactivity profile.
The presence of the electron-withdrawing nitrile group influences the reactivity of the pyridine N-oxide ring, while the N-oxide group, in turn, can affect the properties of the nitrile. This interplay of functional groups makes this compound a subject of interest for exploring novel chemical transformations and synthesizing new molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2402-98-4 | guidechem.comchemicalbook.com |
| Molecular Formula | C₆H₄N₂O | guidechem.comchemicalbook.com |
| Molecular Weight | 120.11 g/mol | guidechem.comechemi.com |
| Melting Point | 123-124 °C | chemicalbook.comechemi.com |
| Boiling Point | 382.7 °C at 760 mmHg (Predicted) | chemicalbook.comechemi.com |
| Density | 1.14 g/cm³ (Predicted) | chemicalbook.comechemi.com |
| pKa | -1.92 ± 0.10 (Predicted) | guidechem.comchemicalbook.com |
| Appearance | Solid | chemicalbook.com |
Research Trajectories and Future Outlook for the Compound
Current research involving this compound is primarily focused on its utility as a synthetic intermediate. Its unique structure allows for a variety of chemical reactions, including oxidation, reduction, and substitution, enabling the creation of more complex heterocyclic compounds. For instance, the nitrile group can be reduced to an amine, or the N-oxide can be deoxygenated to a pyridine, offering pathways to a diverse range of derivatives.
Future research is likely to explore the full synthetic potential of this compound. This could involve its use in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and the development of novel multicomponent reactions. A modified Reissert-Henze reaction has been reported for the regioselective cyanation of pyridine 1-oxides, indicating the potential for developing new synthetic methodologies involving this scaffold. acs.org Furthermore, given that many pyridine derivatives exhibit biological activity, there is potential for the derivatives of this compound to be investigated for applications in medicinal chemistry and materials science. nih.gov The continued exploration of the reactivity and applications of this compound is expected to open up new avenues in synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJXMMIVUCDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178756 | |
| Record name | Pyridine-2-carbonitrile 1-oxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-98-4 | |
| Record name | 2-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanopyridine oxide | |
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| Record name | Pyridine-2-carbonitrile 1-oxide | |
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| Record name | Pyridine-2-carbonitrile 1-oxide | |
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Synthetic Methodologies and Strategies for Pyridine 2 Carbonitrile 1 Oxide
Direct N-Oxidation of 2-Pyridinecarbonitrile Precursors
The most straightforward approach to Pyridine-2-carbonitrile (B1142686) 1-oxide involves the direct oxidation of the nitrogen atom in the 2-pyridinecarbonitrile (also known as 2-cyanopyridine) ring. This transformation is typically accomplished using powerful oxidizing agents such as peracids or hydrogen peroxide-based systems.
Peracid-Mediated Oxidation Techniques
Peroxycarboxylic acids, commonly referred to as peracids, are highly effective reagents for the N-oxidation of heteroaromatic compounds. wikipedia.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available peracid preferred for its relative stability and ease of handling. wikipedia.org The reaction involves the electrophilic transfer of an oxygen atom from the peracid to the nucleophilic nitrogen of the pyridine (B92270) ring. erowid.org
The general procedure for this oxidation involves dissolving the 2-pyridinecarbonitrile substrate in a suitable solvent, such as dichloromethane, and treating it with m-CPBA. The reaction is typically stirred at room temperature for several hours. koreascience.kr A study on the N-oxidation of related fused pyridine systems, pyrano[3,2-c]pyridines, demonstrated that using m-CPBA in dichloromethane at room temperature for 20 hours yielded the corresponding N-oxides in 60-80% yields after purification. koreascience.kr The workup for such reactions often involves filtration to remove the m-chlorobenzoic acid byproduct, followed by washing the organic layer with a basic solution like sodium bicarbonate to remove any remaining acidic impurities. rochester.edu
Hydrogen Peroxide-Based Oxidation Systems
Hydrogen peroxide (H₂O₂) serves as a cost-effective and environmentally benign oxidant for N-oxidation. Its reactivity can be modulated by the choice of solvent and the presence of catalysts. In the context of cyanopyridines, hydrogen peroxide has been shown to effectively oxidize the 2-isomer to its corresponding N-oxide. bme.hu
One study detailed the reaction of 2-cyanopyridine (B140075) with one molar equivalent of hydrogen peroxide at a controlled pH of 7.5-8. bme.hu The reaction, conducted at 35-40°C, showed a 96% consumption of the oxidant within two hours and yielded picolinamide-1-oxide (the amide being formed from the nitrile group under the reaction conditions) as the sole isolated product in a 70% yield. bme.hu Other methods involve generating peracetic acid in-situ from acetic acid and H₂O₂. google.com For more robust substrates like 2-chloropyridine, this reaction can be conducted at elevated temperatures (70-90°C) in the presence of a heterogeneous acid catalyst to achieve high conversion and selectivity to the N-oxide. dcu.ie
Control of Reaction Conditions and Selectivity
The control of reaction parameters is crucial for achieving high selectivity in the N-oxidation of substituted pyridines. The electronic nature of substituents on the pyridine ring can significantly influence the reaction's outcome. For instance, in the hydrogen peroxide-mediated oxidation of cyanopyridine isomers, the position of the cyano group dictates the major product. bme.hu
When 2-cyanopyridine was treated with hydrogen peroxide at a pH of 7.5-8, the reaction selectively yielded the N-oxide (which was subsequently hydrolyzed to the amide-N-oxide under the conditions). In stark contrast, the same reaction with 4-cyanopyridine predominantly yielded the simple amide (isonicotinamide) in 45% yield, with only a minor amount of the corresponding N-oxide. bme.hu This difference in selectivity underscores the influence of the substituent's position on the electronic properties of both the nitrile group and the ring nitrogen, thereby directing the reaction pathway towards either N-oxidation or nitrile hydrolysis. Careful control of pH and temperature is essential to favor the desired N-oxidation and minimize side reactions. bme.hu
Advanced Cyanation Approaches for Pyridine N-Oxides
An alternative synthetic route to Pyridine-2-carbonitrile 1-oxide begins with pyridine N-oxide and introduces the cyano group at the C2-position. This is often achieved through variations of the Reissert-Henze reaction, which activates the pyridine ring towards nucleophilic attack by a cyanide source. thieme-connect.de
Modified Reissert-Henze Reactions with Organosilicon Cyanides
The classic Reissert-Henze reaction can be modified by using organosilicon cyanides, such as trimethylsilyl cyanide (TMSCN), as the cyanide source. nih.gov These reagents are often milder and more soluble in organic solvents than inorganic cyanides. The reaction typically proceeds by first activating the pyridine N-oxide with an acylating or sulfonylating agent, such as dimethylcarbamoyl chloride or triflic anhydride (Tf₂O), to form a highly electrophilic N-acyloxy- or N-sulfonyloxypyridinium salt. nih.govchem-soc.si
This activated intermediate is then susceptible to nucleophilic attack by the cyanide from TMSCN at the C2 or C4 position. A subsequent elimination step rearomatizes the ring to furnish the cyanopyridine product. nih.gov In one reported synthesis, this methodology was used to prepare an α-cyanopyridine derivative from a protected pyridine N-oxide using TMSCN and dimethylcarbamoyl chloride, achieving a 69% yield. chem-soc.si Optimization of a one-pot C-H cyanation protocol for various N-containing heterocycles using Tf₂O for activation and TMSCN as the cyanide source in chloroform at 60°C resulted in high yields of the desired cyanated products. nih.gov
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | CH₂Cl₂ | 75 |
| 2 | PhMe (Toluene) | 59 |
| 3 | DCE (1,2-Dichloroethane) | 69 |
| 4 | CHCl₃ (Chloroform) | 80 |
Cyanation using Cyanide Ions in the Presence of Acylating Agents
The traditional Reissert-Henze reaction utilizes inorganic cyanide salts, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in combination with an acylating agent. chem-soc.sisemanticscholar.org The reaction mechanism is similar to the modified version, involving the in-situ formation of an N-acyloxypyridinium salt, which then reacts with the cyanide ion. thieme-connect.de
Research on the α-cyanation of 4-amidopyridine N-oxide provides detailed insights into the efficacy of various cyanide sources and acylating agents. chem-soc.siresearchgate.net In this study, dimethylcarbamoyl chloride was identified as the most effective acylating agent. When paired with potassium cyanide in acetonitrile at 120°C, the desired 2-cyano-4-amidopyridine was produced in a 64% yield. Other cyanide sources proved less effective under these conditions. chem-soc.si This method represents a versatile and widely applicable strategy for the synthesis of 2-cyanopyridine derivatives from their corresponding N-oxides. semanticscholar.org
| Entry | Cyanide Source | Yield (%) |
|---|---|---|
| 1 | KCN | 64 |
| 2 | NaCN | 45 |
| 3 | AgCN | 32 |
| 4 | Zn(CN)₂ | 21 |
| 5 | CuCN | Decomposition |
| 6 | Hg(CN)₂ | Decomposition |
Direct Cyanation of Substituted Pyridine N-Oxides
The direct introduction of a cyano group onto a pyridine N-oxide ring is a common and effective method for synthesizing 2-cyanopyridine derivatives. This transformation is typically achieved by treating the pyridine N-oxide with a cyanide source in the presence of an activating agent. thieme-connect.de The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, facilitating nucleophilic attack by the cyanide ion. researchgate.netsemanticscholar.org
A prevalent method involves the use of an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride, to activate the N-oxide. chem-soc.si The reaction proceeds through an intermediate that is susceptible to cyanide addition, followed by elimination to yield the 2-cyanopyridine product. The choice of cyanide source and reaction conditions can significantly impact the yield. For instance, in the synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide, potassium cyanide (KCN) in acetonitrile was found to be more effective than other cyanide salts like sodium cyanide (NaCN), silver cyanide (AgCN), or zinc cyanide (Zn(CN)2). chem-soc.siresearchgate.net
The reaction conditions for the direct cyanation of 4-amidopyridine N-oxide have been systematically studied, highlighting the importance of the acylating agent and cyanide source.
| Entry | Cyanide Source | Acylating Agent | Solvent | Yield (%) |
| 1 | KCN | Dimethylcarbamoyl chloride | CH3CN | 82 |
| 2 | NaCN | Dimethylcarbamoyl chloride | CH3CN | 56 |
| 3 | AgCN | Dimethylcarbamoyl chloride | CH3CN | 23 |
| 4 | Zn(CN)2 | Dimethylcarbamoyl chloride | CH3CN | 20 |
| 5 | KCN | Benzoyl chloride | CH3CN | 0 |
| Data sourced from a study on the direct cyanation of 4-amidopyridine N-oxide. chem-soc.siresearchgate.net |
Another approach involves the in-situ activation of pyridines with nitric acid and trifluoroacetic anhydride, followed by treatment with aqueous potassium cyanide. This one-pot method avoids the need to isolate the N-oxide intermediate and provides the 2-cyano derivatives regioselectively. thieme-connect.de
Derivatization Strategies for this compound Analogues
Beyond direct cyanation, several other strategies are employed to construct the functionalized pyridinecarbonitrile scaffold, allowing for the synthesis of a diverse range of analogues.
Synthesis via Cyclocondensation and Heteroannulation Reactions
The fundamental pyridine ring structure can be constructed through cyclocondensation reactions, which involve the formation of the ring from acyclic precursors. baranlab.org These methods are powerful for creating highly substituted pyridine derivatives. One of the most classic methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. baranlab.org While the classic Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step, related methods like the Bohlmann–Rahtz pyridine synthesis can directly yield the aromatic pyridine ring. acsgcipr.org
Heteroannulation reactions, particularly inverse-electron-demand Diels-Alder reactions, are also a favored method for constructing pyridine rings. baranlab.org These reactions involve the [4+2] cycloaddition of an electron-rich dienophile with an electron-poor heterocyclic azadiene, followed by a retro-Diels-Alder reaction or fragmentation of the resulting bicyclic intermediate to form the pyridine ring. baranlab.orgresearchgate.net These strategies provide a versatile entry into complex pyridine structures that can be further functionalized to produce pyridinecarbonitrile analogues. nih.gov
Multicomponent Reactions for Pyridinecarbonitrile Scaffold Construction
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including polyfunctionalized pyridines. ekb.egbohrium.com These one-pot reactions combine three or more starting materials to form a product that contains portions of all the initial reactants, offering a significant advantage over traditional multi-step syntheses. acsgcipr.orgnih.gov
Several MCRs are utilized for the construction of the pyridinecarbonitrile scaffold. For example, a novel series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides was synthesized via a one-pot MCR involving an arylidene malononitrile, various methylarylketones, and sodium ethoxide in ethanol (B145695). ekb.eg Similarly, the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids was achieved through a three-component reaction of salicylaldehydes, malononitrile dimer, and malonic acid in DMSO. nih.gov
Common MCRs for pyridine synthesis include the Guareschi-Thorpe and Kröhnke reactions, which build the pyridine skeleton through a series of condensation and addition-elimination steps. acsgcipr.org
| Reaction Name | Reactants | Product Type |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated carbonyl compound | Substituted Pyridine |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone |
| Examples of condensation and multicomponent reactions for pyridine synthesis. acsgcipr.org |
Transition Metal-Catalyzed Coupling Reactions for Functionalized Pyridines
Transition-metal catalysis offers a powerful tool for the direct functionalization of pre-existing pyridine rings through C-H activation. nih.govsci-hub.se These methods allow for the introduction of various substituents onto the pyridine core with high regioselectivity, which can be difficult to achieve through classical methods. sci-hub.se
Palladium, nickel, copper, and iridium catalysts are commonly employed for these transformations. nih.govresearchgate.net For instance, Pd(II)-catalyzed oxidative coupling reactions have been used to link pyridine N-oxides with other heterocycles like indoles. researchgate.net Nickel catalysis, often in cooperation with a Lewis acid, can achieve selective C-4 alkylation of pyridines with alkenes and alkynes. researchgate.net
Suzuki-Miyaura cross-coupling reactions are also adapted for functionalizing pyridines. Pyridine sulfinates, for example, can serve as effective nucleophilic coupling partners with aryl halides in palladium-catalyzed reactions, providing a route to substituted bipyridines and other functionalized pyridines. These catalytic methods are invaluable for late-stage functionalization, enabling the synthesis of complex pyridinecarbonitrile analogues from simpler precursors. nih.gov
Reactivity and Mechanistic Investigations of Pyridine 2 Carbonitrile 1 Oxide
Transformation Pathways of the Nitrile Moiety
The nitrile group in Pyridine-2-carbonitrile (B1142686) 1-oxide is a key functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of the parent molecule.
Nitrile Group Conversion to Amine Functionalities via Reduction
The reduction of the nitrile group in pyridine (B92270) N-oxides to an amine functionality is a synthetically useful transformation. While specific studies on the reduction of Pyridine-2-carbonitrile 1-oxide are not extensively detailed in the provided results, general methods for the reduction of pyridine N-oxides are applicable. For instance, diboron (B99234) reagents like bis(pinacolato)diboron (B136004) ((pinB)₂) have been shown to be effective for the reduction of various amine N-oxides, including pyridine N-oxides. nih.govresearchgate.net This reaction is tolerant of various functional groups, including cyano groups. nih.govresearchgate.net
The general transformation can be represented as follows:
General Reaction for Nitrile Reduction: this compound + Reducing Agent → (Pyridin-2-yl)methanamine 1-oxide
Common reducing agents for converting nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), and other metal hydrides. The choice of reagent is crucial to avoid the simultaneous reduction of the N-oxide functionality, although some reagents are known to reduce the N-oxide group as well. nih.gov
Participation in Cycloaddition Reactions
The nitrile group, in conjunction with the pyridine N-oxide scaffold, can participate in cycloaddition reactions. Pyridine N-oxides themselves can act as 1,3-dipoles in cycloaddition reactions. libretexts.org While direct participation of the nitrile group of this compound in a cycloaddition is not explicitly detailed, related systems offer insights. For example, copper(I)-promoted cycloaddition reactions have been studied between pyridine-2-carbonitrile and ketones. rsc.org
Furthermore, nitrile oxides, which can be generated from various precursors, readily undergo [3+2] dipolar cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. chemrxiv.org Although not a direct reaction of this compound, this highlights a potential reactive pathway if the nitrile group were to be converted to a nitrile oxide.
Cross-Coupling Reactivity of the Nitrile Group
The nitrile group is generally considered a stable functional group and not a typical participant in cross-coupling reactions, which usually involve carbon-halogen or carbon-triflate bonds. youtube.com However, recent advancements in catalysis have shown that under certain conditions, C-CN bonds can be activated. Nickel-catalyzed cross-coupling reactions, for example, have demonstrated tolerance for nitrile functional groups on the electrophilic partner. nih.gov
While there is no specific information on the direct cross-coupling of the nitrile group in this compound, research on the cyanation of pyridine N-oxides provides a related perspective. The introduction of a cyano group onto a pyridine N-oxide ring often involves the reaction of the N-oxide with a cyanide source in the presence of an activating agent. chem-soc.siacs.org This process, while not a cross-coupling of the nitrile itself, underscores the importance of the cyano-substituted pyridine N-oxide as a synthetic target.
N-Oxide Mediated Reactivity Enhancements
The N-oxide group profoundly influences the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. nih.gov This is due to the resonance donation of electron density from the oxygen atom to the ring, which can be depicted through various resonance structures. bhu.ac.inyoutube.com
Activation for Nucleophilic Substitutions
The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. bhu.ac.inyoutube.comchemtube3d.com This is because the N-oxide can withdraw electron density from the ring through an inductive effect, and upon activation by an electrophile (e.g., POCl₃), it creates a highly electrophilic intermediate. chemtube3d.comscripps.edu The subsequent addition of a nucleophile and elimination of a leaving group leads to the substituted product. chemtube3d.comscripps.edu
In the case of this compound, the presence of the electron-withdrawing nitrile group at the C2 position further influences the regioselectivity of nucleophilic attack. Nucleophilic substitution reactions on pyridine N-oxides are generally faster than on the corresponding pyridines. scripps.edu
Table 1: Regioselectivity in Nucleophilic Substitution of Pyridine N-oxides
| Position | Reactivity towards Nucleophiles | Rationale |
|---|---|---|
| C2 (ortho) | Activated | Resonance and inductive effects of the N-oxide group create a partial positive charge. |
| C4 (para) | Activated | Resonance effects of the N-oxide group create a partial positive charge. |
Activation for Electrophilic Substitutions
Conversely, the N-oxide group also activates the pyridine ring for electrophilic aromatic substitution, a reaction that is notoriously difficult for pyridine itself. bhu.ac.inwikipedia.org The oxygen atom of the N-oxide can donate electron density into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions, making them more susceptible to attack by electrophiles. bhu.ac.invaia.com This allows for reactions like nitration and halogenation to occur under milder conditions than required for pyridine. bhu.ac.inwikipedia.org
For this compound, the directing effects of the N-oxide (ortho, para-directing) and the nitrile group (meta-directing) would be in opposition, leading to a complex substitution pattern that would depend on the specific electrophile and reaction conditions. However, the activating effect of the N-oxide generally dominates, favoring substitution at the positions ortho and para to it. vaia.com
Table 2: Comparison of Reactivity towards Electrophiles
| Compound | Reactivity | Reason |
|---|---|---|
| Pyridine | Low | The nitrogen atom is electron-withdrawing and is protonated or coordinates to Lewis acids under reaction conditions, further deactivating the ring. wikipedia.org |
Deoxygenation Strategies for Pyridine Derivatization
The removal of the N-oxide functional group from this compound is a critical transformation, yielding the parent pyridine-2-carbonitrile, a valuable scaffold in medicinal and materials chemistry. Various strategies have been developed for the deoxygenation of pyridine N-oxides, with a focus on chemoselectivity and tolerance of sensitive functional groups like the nitrile in this compound.
Palladium-Catalyzed Deoxygenation:
A notable method for this transformation involves a palladium-catalyzed transfer oxidation process. organic-chemistry.orgst-andrews.ac.uk This approach utilizes a palladium catalyst, often [Pd(OAc)₂] combined with a diphosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), to facilitate the deoxygenation. organic-chemistry.org Triethylamine can serve as the oxygen acceptor in this reaction. organic-chemistry.org These reactions are effective under both conventional heating and microwave irradiation. organic-chemistry.org A key advantage of this catalytic system is its high chemoselectivity, tolerating a wide array of functional groups, including the electron-withdrawing cyano group present in this compound. organic-chemistry.orgorganic-chemistry.org The reaction's efficiency is highly dependent on the choice of ligand, with ferrocene-based diphosphines showing superior activity. organic-chemistry.org
Visible-Light Photoredox Catalysis:
More recently, visible-light-induced photoredox catalysis has emerged as a mild and efficient method for the deoxygenation of pyridine N-oxides. acs.orgnih.gov These protocols often employ an organic photocatalyst, such as thioxanthone, in the presence of an acid like trifluoromethanesulfonic acid (TfOH). acs.org The reaction proceeds via photoinduced electron transfer, and studies have shown that pyridine N-oxides bearing electron-withdrawing groups, including cyano substituents, are well-tolerated, leading to the desired deoxygenated products in good to excellent yields. acs.org The mechanism involves the interaction of the acid with the pyridine N-oxide, facilitating the subsequent electron transfer process upon photoexcitation of the catalyst. acs.org Another approach uses a divacant lacunary silicotungstate as a photocatalyst with ethanol (B145695) as the reducing agent, which also shows high selectivity for deoxygenating pyridine N-oxides while preserving functional groups like nitriles. researchgate.net
The following table summarizes key aspects of these deoxygenation strategies applicable to this compound.
| Deoxygenation Strategy | Catalyst/Reagent System | Key Features | Functional Group Tolerance | Reference |
| Palladium-Catalyzed Transfer Oxidation | [Pd(OAc)₂]/dppf, Triethylamine | High chemoselectivity, effective under microwave or conventional heating. | Tolerates nitro, hydroxy, ester, carbonyl, halogen, and cyano groups. | organic-chemistry.orgnih.gov |
| Visible-Light Photoredox Catalysis | Thioxanthone (TX), TfOH | Mild, room-temperature conditions, divergent reactivity possible. | Tolerates a wide range of electron-withdrawing groups, including cyano. | acs.orgrsc.org |
| Visible-Light Photoredox Catalysis | Dilacunary Silicotungstate, Ethanol | High selectivity, reusable catalyst, uses a green reducing agent. | Tolerates olefinic, chloro, cyano, carbonyl, and amide groups. | researchgate.net |
| Rhenium-Based Photocatalysis | [Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEA | Mild conditions, useful for deprotection strategies in complex molecules. | Effective for functionalized and sterically hindered pyridine N-oxides. | chemrxiv.org |
Advanced Mechanistic Elucidations
The N-oxide moiety in this compound not only influences the reactivity of the pyridine ring but also enables unique mechanistic pathways, particularly those involving radical intermediates.
Radical Reaction Pathways in N-Oxide Catalysis
The N-O bond in pyridine N-oxides is a key player in various radical reactions. A pivotal step in many transformations is the generation of a pyridine N-oxy radical. This can be achieved through single-electron oxidation of the pyridine N-oxide. The presence of the electron-withdrawing 2-cyano group in this compound influences the electronic properties of the N-oxide, making it more susceptible to certain catalytic processes.
For instance, in photoredox catalysis, a photoexcited catalyst can oxidize the pyridine N-oxide to its corresponding N-oxy radical. acs.org This radical species is electrophilic and can participate in a variety of subsequent reactions, including additions to unsaturated systems. The formation of these radicals is a cornerstone of many modern C-H functionalization and cascade reactions involving pyridine N-oxides.
Photoredox-Catalyzed Processes Involving Pyridine N-Oxy Radicals
Photoredox catalysis provides a powerful platform for generating and utilizing pyridine N-oxy radicals from their corresponding N-oxides, including this compound. acs.org In a typical cycle, a photocatalyst, upon excitation by visible light, becomes a potent oxidant capable of abstracting a single electron from the pyridine N-oxide. This single-electron transfer (SET) event produces the highly reactive pyridine N-oxy radical.
These photochemically generated N-oxy radicals are central to a range of synthetic transformations. For example, they can initiate the regioselective difunctionalization of α-olefins. The electrophilic N-oxy radical can add to an alkene in an anti-Markovnikov fashion, generating a carbon-centered radical intermediate. This intermediate can then be trapped by another species to form new carbon-carbon or carbon-heteroatom bonds, leading to complex products like primary alcohols and β-amino alcohols. The entire process is catalytic, with the photocatalyst being regenerated at the end of the cycle. The electron-deficient nature of this compound can enhance the electrophilicity of the derived N-oxy radical, potentially influencing the rate and selectivity of its subsequent reactions.
Investigation of Cascade Reactions and Complex Transformations
The unique reactivity of this compound and its derived intermediates allows for their participation in elegant cascade reactions and other complex transformations. These sequences, where multiple bonds are formed in a single operation, offer significant advantages in terms of synthetic efficiency.
One such example is the synthesis of fused imidazo-pyridine-carbonitriles. A copper(II)-promoted cascade reaction between γ-ketodinitriles and o-iodoanilines allows for the construction of these complex heterocyclic scaffolds. This process involves an addition-cyclization sequence followed by an Ullmann-type C-N coupling. While not directly starting from this compound, this demonstrates how the pyridine-carbonitrile motif is central to the construction of complex, fused systems through cascade processes.
Furthermore, photoredox-catalyzed radical cascade reactions have been developed utilizing pyridine N-oxides. The initially formed N-oxy radical can trigger a series of intramolecular or intermolecular events, leading to the rapid assembly of complex molecular architectures from simple precursors. These cascades often rely on the precise control of radical reactivity, which is influenced by the electronic nature of the substituents on the pyridine ring, such as the 2-cyano group.
Innersphere Transformations in Coordination Environments
Innersphere transformations involve the direct coordination of the substrate to a metal center, where the subsequent reaction occurs within the metal's coordination sphere. This compound can participate in such transformations, with both the N-oxide oxygen and the nitrile nitrogen acting as potential coordination sites.
A prime example of an innersphere process is the palladium-catalyzed deoxygenation of pyridine N-oxides. organic-chemistry.org In this reaction, the pyridine N-oxide substrate coordinates to the palladium center. The deoxygenation then proceeds via a transfer oxidation mechanism, where an oxygen atom is transferred from the N-oxide to a reducing agent, such as a trialkylamine, mediated by the palladium catalyst. organic-chemistry.orgst-andrews.ac.uk The entire process is contingent on the formation of the initial palladium-substrate complex. Control experiments have demonstrated that the palladium catalyst, the ligand, and the base are all essential for this transformation to occur, highlighting the importance of the coordination environment. organic-chemistry.org The tolerance of this method for various functional groups, including the cyano group, underscores its utility for modifying compounds like this compound. organic-chemistry.orgorganic-chemistry.org
Advanced Spectroscopic and Structural Characterization of Pyridine 2 Carbonitrile 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to Pyridine-2-carbonitrile (B1142686) 1-oxide provides invaluable insights into its electronic environment and connectivity.
¹H NMR and ¹³C NMR Chemical Shift Analysis
For comparison, the ¹H NMR spectrum of the parent Pyridine (B92270) N-Oxide in CDCl₃ shows a multiplet for the aromatic protons between δ 7.35-7.37 ppm and another multiplet for the protons at the 2 and 6 positions between δ 8.25-8.27 ppm. rsc.org The introduction of a nitrile group at the 2-position is expected to deshield the adjacent protons.
The ¹³C NMR spectrum is particularly informative. In pyridine N-oxide derivatives, the carbon atoms of the pyridine ring exhibit characteristic chemical shifts. For instance, in 2-Chloropyridine N-Oxide, the carbon signals appear at δ 123.8, 126.0, 126.9, 140.3, and 141.5 ppm in a mixture of CDCl₃ and DMSO. rsc.org The presence of the N-oxide group generally shields the γ-carbon (C4) and deshields the α- (C2, C6) and β-carbons (C3, C5) relative to the parent pyridine. The nitrile group at C2 would further influence the chemical shift of the surrounding carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridine N-Oxides
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Pyridine N-Oxide | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | 125.3, 125.5, 138.5 | rsc.org |
| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | rsc.org |
| 2-Chloropyridine N-Oxide | CDCl₃/DMSO | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 | rsc.org |
| 2-Carboxypyridine N-Oxide | DMSO | 7.88-7.95 (m, 2H), 8.30-8.32 (dd, 1H), 8.73-8.74 (m, 1H) | 128.6, 130.1, 132.8, 135.9, 139.0, 160.9 | rsc.org |
This table presents data for related compounds to provide a comparative basis for the analysis of Pyridine-2-carbonitrile 1-oxide.
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals of complex molecules like this compound.
A COSY spectrum would reveal the coupling between adjacent protons in the pyridine ring, allowing for the establishment of the proton connectivity network. For example, the proton at C6 would show a correlation with the proton at C5, which in turn would correlate with the proton at C4, and so on.
An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal in the pyridine ring, confirming the assignments made from the 1D spectra. While specific 2D NMR data for this compound is not available, the application of these techniques is standard in the characterization of novel substituted pyridines. researchgate.net
NMR in Mechanistic Investigations
NMR spectroscopy is a powerful tool for probing reaction mechanisms. In the context of this compound, NMR can be used to monitor the progress of its synthesis, for instance, the N-oxidation of 2-cyanopyridine (B140075). By taking time-course NMR spectra, the disappearance of starting material signals and the appearance of product signals can be quantified to determine reaction kinetics.
Furthermore, NMR can be employed to study the interactions of this compound in solution. For example, in mechanistic studies of reactions involving pyridine N-oxides, changes in chemical shifts can provide evidence for the formation of intermediates, such as acyloxypyridinium cations. acs.org In photoredox-catalyzed reactions, the generation of pyridine N-oxy radicals can be inferred from the analysis of ¹H NMR spectra of the reaction mixture. chemrxiv.orgacs.org
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characterization of Nitrile and N-Oxide Vibrational Modes
The FTIR spectrum of this compound is characterized by the prominent absorption bands of the nitrile (C≡N) and N-oxide (N-O) groups.
The nitrile group typically exhibits a sharp, strong absorption band in the region of 2200-2300 cm⁻¹. For aromatic nitriles, this band is generally found between 2220 and 2240 cm⁻¹. The N-oxide group in pyridine N-oxides shows a strong stretching vibration, often observed in the range of 1200-1300 cm⁻¹. One study on pyridine N-oxide assigned the N-O stretching vibration to a band at 1254 ± 10 cm⁻¹ in the Raman spectrum. chemrxiv.org Another study reports the N-O stretching frequency for pyridine N-oxide at 832 cm⁻¹. researchgate.net These variations highlight the sensitivity of this vibrational mode to the molecular environment.
Table 2: Characteristic Infrared Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| Nitrile (C≡N) | Stretching | 2200 - 2300 | chemrxiv.org |
| N-Oxide (N-O) | Stretching | 1200 - 1300 | chemrxiv.org |
| N-Oxide (N-O) | Stretching | ~832 | researchgate.net |
This table provides general frequency ranges for the key functional groups in this compound.
Analysis of Coordination-Induced Spectral Shifts
This compound can act as a ligand, coordinating to metal ions through the N-oxide oxygen and/or the nitrile nitrogen. This coordination significantly perturbs the electronic structure of the ligand, which is reflected in its FTIR spectrum.
Upon coordination of the N-oxide group to a metal center, the N-O stretching frequency is expected to shift. The direction and magnitude of this shift depend on the nature of the metal ion and the strength of the coordination bond. Generally, coordination to a Lewis acid results in a decrease in the N-O bond order and a shift of the ν(N-O) band to a lower frequency.
Similarly, if the nitrile group participates in coordination, its stretching frequency (ν(C≡N)) will also be affected. Coordination through the nitrile nitrogen typically leads to an increase in the ν(C≡N) frequency due to the kinematic coupling and the electronic effect of the metal ion. The analysis of these coordination-induced shifts provides crucial information about the mode of coordination of this compound in its metal complexes. While specific studies on the coordination complexes of this compound are not detailed in the reviewed literature, the principles of coordination-induced shifts are well-established in the study of related pyridine N-oxide researchgate.net and nitrile-containing ligands.
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy
The electronic absorption and emission characteristics of this compound are determined by the interplay of the pyridine N-oxide and the cyano-substituted aromatic ring.
Absorption and Emission Properties
The UV-Vis spectrum of this compound is influenced by its constituent parts: the pyridine N-oxide moiety and the 2-carbonitrile group. The parent compound, pyridine-2-carbonitrile, exhibits a maximum absorption (λmax) at 265 nm when measured in cyclohexane. nih.gov Pyridine-1-oxide itself shows a broad absorption band between approximately 260 nm and 340 nm. nist.gov Consequently, the absorption spectrum of this compound is expected to feature prominent π-π* transitions characteristic of the aromatic system, likely modulated by the N-oxide group. The presence of the electron-withdrawing nitrile group and the N-oxide function can influence the energy of these transitions.
Specific photoluminescence and emission data for this compound are not extensively documented in publicly available literature. However, studies on related substituted 2-oxonicotinonitriles indicate that fluorescence properties are highly dependent on the nature of substituents and the solvent used. scribd.com
Table 1: UV Absorption Data of Related Compounds
| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (log ε) |
|---|---|---|---|
| Pyridine-2-carbonitrile | Cyclohexane | 265 nm | 3.44 |
| Pyridine-2-carbonitrile | Cyclohexane | 278 nm (shoulder) | 2.53 |
| Pyridine-1-oxide | Not Specified | ~260-340 nm | Not Specified |
Quantum Efficiency Determinations
Detailed experimental data on the fluorescence quantum yield of this compound is scarce. For related compounds like 2-oxonicotinonitriles, research demonstrates that the quantum yield is significantly affected by molecular substitution. scribd.com Electron-withdrawing groups have been shown to enhance the quantum yield in these systems. scribd.com Given that both the N-oxide and the nitrile group have electron-withdrawing characteristics, this could potentially influence the quantum efficiency of this compound. However, without direct experimental measurement, precise values remain undetermined. The determination of quantum yield typically requires a comparative method using a standard reference compound. researchgate.netrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula is C₆H₄N₂O, which corresponds to a molecular weight of approximately 120.11 g/mol . nist.gov
Upon electron ionization, pyridine N-oxides typically undergo characteristic fragmentation. researchgate.net A primary and highly significant fragmentation pathway is the loss of an oxygen atom, which would result in a fragment ion peak at [M-16]. researchgate.net This corresponds to the formation of the pyridine-2-carbonitrile radical cation. Another common fragmentation pattern observed in 2-substituted pyridine N-oxides is the loss of a hydroxyl radical ([M-17]), though this is more prominent in alkyl-substituted derivatives. researchgate.net The fragmentation of the cyano group and the pyridine ring can lead to additional, more complex patterns.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment | Description |
|---|---|---|
| 120 | [C₆H₄N₂O]⁺• | Molecular Ion (M⁺•) |
| 104 | [C₆H₄N₂]⁺• | Loss of Oxygen atom [M-16] |
| 93 | [C₅H₄NO]⁺ | Loss of HCN from molecular ion |
| 78 | [C₅H₄N]⁺• | Loss of CO from [M-16] fragment |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not readily found, detailed crystallographic data from closely related analogues, such as 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile, provide valuable insights into the expected structural parameters. iucr.org
Geometric Parameters and Bond Lengths/Angles
The geometry of this compound is defined by the planar pyridine ring. In the analogous 4-chloropyridine-2-carbonitrile, the C-N bond lengths within the pyridine ring are approximately 1.350 Å and 1.361 Å, while the average C-C bond length is 1.403 Å. iucr.org These are comparable to the parent pyridine molecule. iucr.org The N-O bond length in pyridine N-oxides is experimentally determined to be shorter than in other amine N-oxides, such as trimethylamine (B31210) N-oxide, suggesting a stronger bond. researchgate.net The nitrile group (C≡N) is expected to be nearly linear.
Table 3: Representative Bond Lengths from a Related Structure (4-chloropyridine-2-carbonitrile)
| Bond | Bond Length (Å) |
|---|---|
| C2—N1 | 1.361 |
| C6—N1 | 1.350 |
| Average Ring C—C | 1.403 |
Data sourced from the crystal structure of 4-chloropyridine-2-carbonitrile. iucr.org
Intermolecular Interactions (e.g., π-stacking, C—H···N)
The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. Analysis of related chloropyridine-2-carbonitrile structures reveals the presence of significant offset face-to-face π-stacking interactions between the aromatic pyridine rings. iucr.org Furthermore, weak C—H···N hydrogen bonds are crucial to the crystal packing. iucr.org These interactions can occur between a hydrogen atom on one pyridine ring and the nitrogen atom of the nitrile group (C—H···N_nitrile) or the nitrogen atom of an adjacent pyridine ring (C—H···N_pyridine). iucr.org In the case of the N-oxide, the highly polar N-O group, particularly the oxygen atom, is expected to act as a strong hydrogen bond acceptor, potentially forming C—H···O interactions that would significantly influence the crystal lattice. Studies on nitropyridine-1-oxides confirm the N-oxide group's role as a potent electron donor in forming such interactions. nih.gov
Confirmation of Coordination Modes in Metal Complexes
The coordination behavior of this compound in metal complexes is primarily elucidated through advanced spectroscopic techniques, particularly infrared (IR) spectroscopy, and confirmed by single-crystal X-ray diffraction where crystalline samples are available. The ligand possesses two potential donor sites: the N-oxide oxygen atom and the nitrogen atom of the nitrile group. This dual functionality allows it to adopt various coordination modes, which can be identified by characteristic shifts in the vibrational frequencies of the N-O and C≡N bonds.
Research has shown that this compound can act as a monodentate ligand, coordinating solely through the N-oxide oxygen, or as a bidentate ligand, binding through both the N-oxide oxygen and the nitrile nitrogen. In its bidentate capacity, it can either chelate to a single metal center or act as a bridging ligand between two different metal ions.
The specific coordination mode adopted is influenced by several factors, including the metal ion's identity, its oxidation state, the accompanying anions in the complex, and the stoichiometry of the reaction.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful tool for inferring the coordination mode of this compound. The analysis focuses on the vibrational bands corresponding to the N-O bond (ν(N-O)) and the nitrile C≡N bond (ν(C≡N)).
N-O Stretching Vibration (ν(N-O)): In the free ligand, the N-O stretching vibration appears at a characteristic frequency. When the ligand coordinates to a metal ion through the N-oxide oxygen, electron density is drawn from the N-O bond towards the metal. This donation weakens the N-O bond, resulting in a significant shift of the ν(N-O) band to a lower frequency (a negative or "red" shift). This shift is a primary indicator of coordination via the oxygen atom.
C≡N Stretching Vibration (ν(C≡N)): The behavior of the nitrile stretching frequency is indicative of its involvement in coordination.
If the nitrile group does not participate in coordination (as in monodentate O-bonding), the ν(C≡N) frequency shows little to no shift compared to the free ligand.
If the nitrile nitrogen atom coordinates to a metal center, the ν(C≡N) frequency typically shifts to a higher wavenumber (a positive or "blue" shift). This phenomenon occurs because coordination removes electron density from a π-antibonding orbital of the nitrile group, leading to a strengthening of the C≡N bond.
Studies on complexes with transition metals such as Nickel(II) and Cobalt(II) indicate that the ligand often behaves in a bidentate or bridging fashion. In these cases, a decrease in the ν(N-O) frequency is observed concurrently with an increase in the ν(C≡N) frequency. In contrast, for some metal ions like Silver(I), the ligand has been found to coordinate only through the N-oxide oxygen, evidenced by a decrease in the ν(N-O) frequency while the ν(C≡N) frequency remains essentially unchanged.
The following tables provide representative data illustrating how IR spectroscopy is used to determine the coordination mode in different metal complexes.
Table 1: Representative IR Data for Monodentate O-Coordination
This table illustrates the expected spectral changes when this compound coordinates to a metal center (e.g., Ag(I)) only through the N-oxide oxygen.
| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Interpretation |
| ν(N-O) | ~1265 | ~1220 | ~ -45 | N-O bond weakened due to coordination to metal center. |
| ν(C≡N) | ~2240 | ~2242 | ~ 0 | Nitrile group is not involved in coordination. |
Note: Values are representative and serve to illustrate the spectroscopic principle.
Table 2: Representative IR Data for Bidentate (Chelating or Bridging) Coordination
This table illustrates the expected spectral changes when this compound coordinates to a metal center (e.g., Ni(II) or Co(II)) through both the N-oxide oxygen and the nitrile nitrogen.
| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Interpretation |
| ν(N-O) | ~1265 | ~1210 | ~ -55 | N-O bond weakened due to coordination to metal center. |
| ν(C≡N) | ~2240 | ~2275 | ~ +35 | Nitrile group is coordinated to metal center, strengthening the C≡N bond. |
Note: Values are representative and serve to illustrate the spectroscopic principle.
Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction provides definitive confirmation of the coordination mode. This technique maps the precise positions of atoms in the crystal lattice, revealing the exact bonding interactions between the ligand and the metal ion(s). It can unambiguously distinguish between monodentate, bidentate chelating, and bidentate bridging modes by providing precise bond lengths and angles. For instance, crystal structures of Nickel(II) complexes have confirmed the existence of a distorted octahedral geometry where the ligand acts as a bidentate N,O-donor.
Computational Chemistry and Theoretical Modeling of Pyridine 2 Carbonitrile 1 Oxide
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a predominant computational method used to study the electronic and structural characteristics of organic molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing systems like pyridine (B92270) derivatives. nih.govijcce.ac.ir DFT calculations are instrumental in understanding molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov
Theoretical geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For Pyridine-2-carbonitrile (B1142686) 1-oxide, computational studies suggest a generally planar molecular geometry. This planarity is a key feature of the pyridine ring structure. The introduction of the N-oxide and cyano groups influences the bond lengths and angles within the molecule.
Table 1: Selected Experimental Bond Distances (rg) and Angles (ra) for the Parent Compound, Pyridine-N-oxide. bohrium.com
| Parameter | Value |
| N1–C2 | 1.384 ± 0.011 Å |
| C2–C3 | 1.381 ± 0.009 Å |
| C3–C4 | 1.393 ± 0.008 Å |
| N1–O7 | 1.290 ± 0.015 Å |
| ∠C2N1C6 | 120.9 ± 1.8° |
| ∠C3C4C5 | 114.1 ± 2.5° |
This interactive table provides experimental data for the parent compound, Pyridine-N-oxide, as a reference for the structural parameters of Pyridine-2-carbonitrile 1-oxide.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. researchgate.net
For pyridine derivatives, the introduction of substituents significantly affects the FMO energies and the gap. nih.gov Electron-withdrawing groups, like the cyano group in this compound, are expected to lower both the HOMO and LUMO energy levels. The N-oxide group, being a strong polar group, also heavily influences the electronic distribution. In computational studies of related pyridine oximes, the HOMO-LUMO gap was found to be a critical factor in predicting their interaction with metal surfaces. researchgate.netmdpi.com For example, DFT calculations on 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH) revealed energy gaps of 3.431 eV and 1.706 eV, respectively, indicating a higher reactivity for the latter. researchgate.netmdpi.com
Table 2: Calculated HOMO-LUMO Energy Gaps for Related Pyridine Oxime Compounds. researchgate.netmdpi.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-pyridylaldoxime (2POH) | Not Specified | Not Specified | 3.431 |
| 3-pyridylaldoxime (3POH) | Not Specified | Not Specified | 1.706 |
| 2POH⁺ (protonated) | Not Specified | Not Specified | 3.121 |
| 3POH⁺ (protonated) | Not Specified | Not Specified | 2.806 |
This interactive table showcases how computational methods are used to determine the HOMO-LUMO gap in related pyridine compounds, providing insights into their relative stability and reactivity.
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). ijcce.ac.ir This analysis can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often the HOMO→LUMO transition. nih.gov
For vibrational spectra (Infrared and Raman), DFT calculations can predict the frequencies and intensities of vibrational modes. This is invaluable for assigning experimental spectral bands to specific molecular motions. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir Theoretical prediction of 1H and 13C NMR spectra for pyridine derivatives has shown good agreement with experimental results, aiding in the structural elucidation of complex molecules. ijcce.ac.ir
Beyond FMO analysis, DFT provides a framework for calculating various reactivity descriptors. These global reactivity indices, such as electronegativity (χ), chemical hardness (η), and softness (S), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net The electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net
To understand local reactivity and predict the sites for nucleophilic or electrophilic attack, Fukui functions are calculated. mdpi.com The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. By analyzing the Fukui functions (f+ for nucleophilic attack, f- for electrophilic attack), one can identify the most reactive atoms within this compound. For instance, in studies of pyridine oximes, Fukui functions were used to pinpoint the specific atoms involved in bonding with a metal surface. mdpi.com
Computational Mechanistic Studies
Theoretical calculations are essential for elucidating the mechanisms of chemical reactions, providing information on transient species like transition states that are often difficult to observe experimentally. rsc.org
Computational mechanistic studies involve mapping the potential energy surface of a reaction. This process includes locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state gives the activation energy, which determines the reaction rate.
For pyridine compounds, computational studies have been used to investigate reaction mechanisms such as nucleophilic substitution. wuxibiology.com These studies involve calculating the activation energies for different pathways to determine the most favorable one. For this compound, theoretical studies could elucidate the mechanisms of its various reactions, such as cycloadditions or reactions involving the N-oxide or cyano groups. This analysis would involve identifying the transition state structures and calculating the associated activation barriers, providing a detailed, atomistic understanding of its chemical behavior. wuxibiology.comresearchgate.net
Energetic Profiles of Transformations
Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions and conformational changes. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation barriers that govern the kinetics and feasibility of a transformation.
For pyridine derivatives, quantum chemical calculations, often using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G*, are employed to model these energetic pathways. researchgate.net For instance, studies on the rotational barriers of substituted 2-phenylpyridines have calculated the energy profiles related to the dihedral angles between the rings, revealing the most stable conformations and the energy required to interconvert between them. researchgate.net Similarly, the energetic profiles for complex reactions, such as the hydrodenitrogenation of pyridine at a multinuclear titanium hydride framework, have been mapped out. researchgate.net These studies calculate the Gibbs free energies of reactants, transition states, and products to elucidate the reaction mechanism step-by-step. researchgate.net While specific energetic profiles for transformations of this compound are not widely published, the established methodologies used for related pyridine compounds are directly applicable to study its reactions, such as nucleophilic substitutions or reductions of the nitrile and N-oxide groups.
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and equilibrium properties of molecular systems. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.comucl.ac.uk For pyridine and its derivatives, reactive force fields (ReaxFF) have been used in MD simulations to model complex chemical processes like combustion and oxidation, elucidating reaction mechanisms at an atomic scale. ucl.ac.ukresearchgate.netresearchgate.net
Monte Carlo simulations, on the other hand, use statistical methods to model complex systems and are particularly effective for studying adsorption phenomena. mdpi.comrsc.orgresearchgate.net These simulations can predict the most favorable adsorption sites and configurations of molecules on a surface. mdpi.comresearchgate.net
Both MD and MC simulations are powerful tools for modeling the adsorption of pyridine derivatives onto various surfaces, which is crucial for applications in catalysis, environmental remediation, and corrosion inhibition. mdpi.commdpi.comresearchgate.net
Simulations can model the interaction of inhibitor molecules with a metal surface, such as the adsorption of pyridine derivatives on an Fe(110) surface in studies of corrosion inhibition. mdpi.commdpi.com These models help to understand the adsorption geometry (e.g., parallel or perpendicular orientation to the surface) and calculate the adsorption energy, providing a quantitative measure of the interaction strength. mdpi.com For example, simulations have shown that pyridine derivatives can adsorb on an iron surface through the formation of coordinate bonds between the nitrogen atom and iron atoms, acting as a protective barrier. mdpi.com
In the context of environmental applications, modeling the adsorption of pyridine onto materials like activated carbon or montmorillonite (B579905) clay helps to elucidate the underlying mechanisms, which can include π-π interactions, hydrogen bonding, and electron donor-acceptor complexes. researchgate.netmdpi.comscirp.org Simulations can identify the specific functional groups involved in the interaction and predict the adsorption capacity. scirp.org
A key aspect of computational modeling is the ability to correlate theoretical predictions with experimental results. This validation is essential for confirming the accuracy of the computational models and providing a deeper understanding of the observed phenomena.
In corrosion inhibition studies, the adsorption energies calculated from MC and MD simulations for pyridine derivatives on iron surfaces have been shown to correlate well with experimentally measured inhibition efficiencies from electrochemical methods. mdpi.com Similarly, in adsorption studies, simulated adsorption isotherms can be compared directly with experimental data to validate the force fields and models used. researchgate.net For instance, the simulated maximum adsorption capacity of pyridine on activated carbon cloth has shown good agreement with experimental values. mdpi.com
For reaction kinetics, transition state theory calculations can be used to determine reaction rate constants that can be compared with experimental measurements. oberlin.edu The agreement between calculated and experimental rate constants for the reaction of OH radicals with pyridine and its derivatives provides strong support for the proposed reaction mechanisms. oberlin.edu These correlations between simulation and experiment provide a powerful, synergistic approach to understanding complex chemical systems.
Thermochemical Properties from Theoretical Calculations
Theoretical calculations are a vital source of thermochemical data, especially for compounds where experimental measurements are difficult or unavailable. These calculations can provide accurate predictions of key properties that govern the stability and reactivity of molecules.
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For pyridine and its derivatives, this value has been determined through a combination of experimental calorimetry and computational chemistry. The gas-phase enthalpy of formation for the parent compound, Pyridine-2-carbonitrile, is reported as 280.70 ± 1.50 kJ/mol. chemeo.com
A critical parameter for N-oxides is the dissociation enthalpy of the N-O bond, which quantifies its strength. This value can be derived from the standard molar enthalpies of formation of the gaseous compounds. For a series of substituted pyridine N-oxides, the N-O bond dissociation energy typically falls in the range of 250-260 kJ/mol. researchgate.net The nature and position of substituents on the pyridine ring influence this value. For example, the introduction of a nitro group, as in 4-nitropyridine (B72724) N-oxide, results in a D(N-O) of 258.5 ± 5.3 kJ/mol. researchgate.net It is expected that the electron-withdrawing cyano group in this compound would also influence the N-O bond strength.
Table 1: Selected Thermochemical Data for Pyridine N-Oxide Derivatives
| Compound | Enthalpy of Sublimation (ΔH°subl) / kJ·mol-1 | N-O Bond Dissociation Enthalpy (D(N-O)) / kJ·mol-1 |
|---|---|---|
| 4-Nitropyridine N-oxide | 104.4 ± 4.3 nist.gov | 258.5 ± 5.3 researchgate.net |
| Pyridine-3-carboxylic acid N-oxide | - | 252.8 ± 2.7 researchgate.net |
| 2-Methylpyridine N-oxide | 78.2 ± 2.2 researchgate.net | - |
This table presents data for related compounds to illustrate the typical range of values.
Theoretical calculations can predict the stability of a molecule under various conditions. The stability of the pyridine ring itself has been investigated against chemical attack by reactive species like atomic oxygen and nitrogen, which could have been present in primitive Earth conditions. confex.com Such studies are crucial for understanding the persistence of these molecules. Experimental and theoretical results indicate that the aromatic pyridine ring can be susceptible to breaking under such attacks. confex.com
For this compound, stability is largely determined by the strength of its covalent bonds, particularly the N-O bond. The calculated N-O bond dissociation enthalpy provides a direct measure of its lability. researchgate.net Furthermore, computational methods like DFT can be used to investigate the electronic properties and predict the reactivity of cyano-substituted pyridine N-oxides, complementing experimental findings and guiding further research. The N-oxide group enhances the polarity and electron-withdrawing character of the molecule, influencing its reactivity in nucleophilic substitution reactions.
Synthetic Applications and Derivatization of Pyridine 2 Carbonitrile 1 Oxide
Role as a Versatile Synthetic Building Block
Pyridine-2-carbonitrile (B1142686) 1-oxide is a highly valuable and versatile building block in organic synthesis. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine (B92270) ring, making it more susceptible to certain transformations compared to its parent pyridine. This enhanced reactivity, coupled with the functional handle of the nitrile group, allows it to serve as a key starting material for a wide array of more complex molecules. The N-oxide group activates the C2 and C4 positions of the pyridine ring towards both nucleophilic and electrophilic attack, facilitating the introduction of various substituents. researchgate.netwikipedia.org Following functionalization, the N-oxide can be readily removed via deoxygenation to yield the corresponding substituted pyridine, making it a powerful tool for regioselective synthesis. nih.gov
Precursor for Complex Heterocyclic Scaffolds
The unique reactivity of Pyridine-2-carbonitrile 1-oxide makes it an excellent precursor for the construction of elaborate heterocyclic systems. The activated pyridine ring can participate in cycloaddition reactions and rearrangements, leading to the formation of fused ring systems and other complex scaffolds that are of interest in medicinal chemistry and materials science. For instance, reactions involving the N-oxide moiety can lead to the formation of new rings fused to the original pyridine core. The nitrile group can also be a participant in cyclization reactions, serving as an anchor point for building new heterocyclic rings.
Intermediate in the Synthesis of Functionalized Pyridine Derivatives
This compound is a pivotal intermediate for producing a variety of substituted pyridines. The N-oxide group directs the regioselective introduction of functional groups, primarily at the C2 and C6 positions, which is often difficult to achieve with standard pyridine chemistry. researchgate.netnih.gov
Key transformations include:
Cyanation: The Reissert-Henze reaction is a classic method for cyanating pyridine N-oxides. A modified version of this reaction uses agents like trimethylsilanecarbonitrile to regioselectively introduce a cyano group at the C2 position. acs.orgchem-soc.si While the starting material already possesses a cyano group at C2, this type of reaction highlights the activated nature of the ring and is used for other pyridine N-oxides.
Arylation and Alkenylation: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl and vinyl groups. Direct arylation of pyridine N-oxides with aryl bromides has been shown to proceed with excellent yield and high selectivity for the 2-position. nih.gov
Amination: The N-oxide can be converted into a 2-aminopyridine (B139424) derivative through reactions with various aminating agents, such as activated isocyanides followed by hydrolysis. nih.gov This provides a route to a crucial pharmacophore.
Halogenation: The compound can undergo highly regioselective halogenation to produce 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov
The following table summarizes selected regioselective functionalizations applicable to pyridine N-oxides, demonstrating the pathways available from a precursor like this compound.
| Reaction Type | Reagent/Catalyst Example | Position of Functionalization | Reference |
| Arylation | Pd Catalyst / Aryl Bromide | C2 | nih.gov |
| Alkylation | 1,1-Diborylalkanes / Base | C2 | nih.gov |
| Amination | Isocyanide / TMSOTf | C2 | nih.gov |
| Halogenation | Oxalyl Bromide / Et3N | C2 | researchgate.net |
| Cyanation | KCN / Dimethylcarbamoyl Chloride | C2 | chem-soc.si |
Applications in Specialty Organic Synthesis
The distinct reactivity of this compound lends itself to several specialized applications in organic synthesis, from creating stereochemically defined molecules to serving as a precursor for other functional groups.
Regioselective Difunctionalization of Unsaturated Systems
While direct examples involving this compound in difunctionalization reactions are specific, its structure is inherently suited for such transformations. The N-oxide activates the C2 position for a primary functionalization (e.g., arylation, alkylation). nih.govnih.gov Subsequently, the nitrile group itself can undergo a separate chemical transformation, such as hydrolysis to a carboxylic acid or reduction to an amine. This two-pronged reactivity allows for the sequential, regioselective introduction of two different functional groups, effectively achieving difunctionalization. For example, a C2-arylated pyridine N-oxide can be hydrolyzed to form a 2-aryl-pyridine-6-carboxylic acid N-oxide, demonstrating a difunctionalized system.
Synthesis of Chiral Catalysts
Chiral pyridine N-oxides have emerged as a significant class of nucleophilic organocatalysts and ligands in asymmetric synthesis. nih.gov Their ability to act as powerful electron-pair donors is central to their catalytic activity. nih.gov this compound can serve as a foundational scaffold for creating such catalysts. Although not chiral itself, the nitrile group can be chemically modified into various other functionalities (e.g., amides, amines, or other heterocycles) to which a chiral auxiliary can be attached. The resulting molecule, possessing both a chiral center and the catalytically active N-oxide moiety, can be employed as a chiral ligand for metal complexes or as a direct organocatalyst in stereoselective reactions. acs.orgrsc.org The development of such catalysts is crucial for the enantioselective synthesis of valuable compounds like chlorohydrins. nih.gov
Precursors for Heteroaromatic Carboxylic Acids
The nitrile group at the C2 position is readily converted into a carboxylic acid group through hydrolysis. This transformation makes this compound a direct precursor to Pyridine-2-carboxylic acid 1-oxide, also known as picolinic acid N-oxide. The hydrolysis of the related 2-cyanopyridine (B140075) to picolinic acid is a well-established industrial process. chemicalbook.comwikipedia.org This reaction typically proceeds under acidic or basic conditions with heating. chemicalbook.comgoogle.com The resulting picolinic acid N-oxide is a valuable heteroaromatic carboxylic acid in its own right, used as an intermediate in pharmaceuticals and agrochemicals. google.comchemimpex.com
The general scheme for this conversion is shown below:
| Starting Material | Reaction | Product |
| This compound | Hydrolysis (H₂O, acid or base) | Pyridine-2-carboxylic acid 1-oxide |
Development of Optoelectronic Materials
This compound serves as a valuable precursor in the synthesis of advanced optoelectronic materials due to its unique electronic characteristics. The combination of the electron-withdrawing cyano group and the pyridine N-oxide moiety creates a potent electron-accepting unit. This inherent property is advantageous for designing molecules with specific functions in fluorescent imaging and organic electronics. The N-oxide group, in particular, enhances the dipole moment, improves solubility, and beneficially modifies the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making its derivatives highly suitable for various applications.
Fluorescent Probes and Imaging Substances
The derivatization of the pyridine N-oxide scaffold has led to the creation of sophisticated fluorescent probes for biological imaging. These probes are designed with a push-pull architecture, where an electron-donating group is connected to the electron-accepting pyridine N-oxide through a π-conjugated system. This design facilitates intramolecular charge transfer (ICT), which is often sensitive to the local environment, making these probes excellent sensors.
A notable application is in the development of fluorescent probes for imaging lipid droplets (LDs), which are crucial organelles in cellular metabolism. beilstein-journals.org Researchers have synthesized a series of fluorophores based on a styryl scaffold that incorporates a pyridine N-oxide as a zwitterionic acceptor and various amine groups as electron donors. beilstein-journals.orgnih.gov The synthesis involves a straightforward condensation reaction between a desired aldehyde and 4-methylpyridine (B42270) N-oxide. nih.gov
One such derivative, diphenylaminostyryl pyridine-N-oxide (TNO), has demonstrated exceptional capability in imaging LDs within cells. beilstein-journals.orgnih.gov The pyridine N-oxide moiety in these probes offers several advantages over simple pyridine or charged pyridinium (B92312) analogues, including a larger dipole moment that aids charge separation, stabilization of HOMO and LUMO energy levels, enhanced water solubility, and a red-shift (bathochromic shift) in absorption and emission spectra. beilstein-journals.orgnih.gov These features collectively make pyridine N-oxide derivatives promising tools for probing biological systems. beilstein-journals.org
| Derivative Name | Electron Donor | Max Absorption (λabs) in Dioxane (nm) | Max Emission (λem) in Dioxane (nm) | Application |
| DNO | Dimethylamine | 425 | 598 | Fluorescent Probe |
| 5NO | Pyrrolidine | 430 | 622 | Fluorescent Probe |
| 6NO | Piperidine | 432 | 623 | Fluorescent Probe |
| MNO | Morpholine | 412 | 592 | Fluorescent Probe |
| TNO | Diphenylamine | 437 | 596 | Lipid Droplet Imaging |
Photophysical data for styryl pyridine-N-oxide derivatives. Data sourced from research on fluorescent probes for imaging lipid droplets. nih.gov
Organic Light-Emitting Diodes (OLEDs) and Electron-Transporting Materials
The electron-deficient nature of the pyridine ring, amplified by a cyano-substituent, makes molecules containing the cyanopyridine moiety excellent candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as emitters and electron-transporting materials (ETMs). While direct synthesis from this compound is not always explicitly documented in literature, the functional core is a key component in many high-performance optoelectronic materials. The cyanation of pyridine N-oxides is a well-established method for producing cyanopyridines, highlighting the role of N-oxides as critical intermediates in the synthesis of these materials. chem-soc.si
Derivatives featuring a pyridine-carbonitrile core have been successfully employed as highly efficient blue emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org For instance, a molecule like 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), which contains both carbazole (B46965) (electron donor) and pyridine-dicarbonitrile (electron acceptor) units, achieves a very small energy gap between its singlet and triplet excited states. rsc.org This property allows for efficient harvesting of non-emissive triplet excitons, converting them into light-emitting singlets and dramatically increasing the internal quantum efficiency of the OLED. rsc.org
Furthermore, pyridine-based molecules are extensively developed as ETMs in OLEDs and organic solar cells. rsc.org These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. The incorporation of the pyridine unit helps to lower the LUMO energy level, matching the work function of common cathodes and reducing the electron injection barrier. Materials like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) have proven to be exceptional ETMs, leading to OLEDs with low operating voltages and high power efficiencies. The strong electron-withdrawing properties of such functional groups are crucial for achieving high external quantum efficiencies in red, green, and blue phosphorescent OLEDs.
| Device Emitter/ETM | Host | Max. EQE (%) | Color/Role |
| CPC | mCP | 21.2% | Blue TADF Emitter |
| TmPyPB | - | - | Electron Transport Material |
| PyPhCz | TCTA/B4APyMPM | 9.8% | White OLED Emitter |
Performance of representative OLEDs incorporating pyridine-carbonitrile or pyridine-based materials. Data sourced from studies on blue TADF emitters and hot-exciton OLEDs. beilstein-journals.orgrsc.org
Coordination Chemistry of Pyridine 2 Carbonitrile 1 Oxide and Its Analogues
Ligand Design and Metal Complex Synthesis
There is a lack of specific studies detailing the design principles and synthetic routes for mononuclear and multinuclear metal complexes of Pyridine-2-carbonitrile (B1142686) 1-oxide.
Coordination Modes of Nitrile and N-Oxide Functionalities
While it can be hypothesized that coordination could occur through the N-oxide oxygen, the pyridine (B92270) nitrogen, or the nitrile nitrogen, or in a bridging fashion, there are no specific crystallographic or spectroscopic studies to confirm the preferential coordination modes of Pyridine-2-carbonitrile 1-oxide with different metal centers.
Synthesis of Mononuclear and Multinuclear Metal Complexes
No dedicated publications on the synthesis of either mononuclear or multinuclear complexes with this specific ligand were identified.
Spectroscopic Characterization of Metal Complexes
Without synthesized complexes, there is no experimental data to report on their spectroscopic characteristics.
IR and UV-Vis Spectroscopic Changes Upon Coordination
Specific data on the shifts in vibrational frequencies (e.g., ν(N-O), ν(C≡N)) or changes in electronic absorption bands upon complexation of this compound are not available.
EPR and Ligand-Field Spectra for Electronic Structure
Information regarding the electron paramagnetic resonance (EPR) and ligand-field spectra, which would be crucial for understanding the electronic structure of paramagnetic metal complexes with this ligand, is absent from the current body of scientific literature.
Structural Analysis of Coordination Compounds
No X-ray crystallographic data for coordination compounds of this compound has been published, which is essential for a definitive structural analysis.
X-ray Diffraction Studies of Complex Geometries
In general, pyridine-N-oxides are known to coordinate to metal ions through the oxygen atom of the N-oxide group. wikipedia.org X-ray diffraction studies on a variety of these complexes have shown that the M-O-N angle is typically around 130°. wikipedia.org
A relevant example is the dimeric manganese(II) complex, [Mn(4-cyanopyridine-N-oxide)₂(NCS)₂(H₂O)]₂, which has been structurally characterized by single-crystal X-ray crystallography. researchgate.net In this compound, the manganese(II) ions are bridged by two μ(O,O) bridging 4-cyanopyridine-N-oxide ligands. The geometry around the metal centers in such complexes is often distorted octahedral. researchgate.net
For copper(II) complexes with related pyridine derivatives, such as 2-ethylpyridine, both mononuclear and polynuclear structures have been observed. For instance, trans-[CuCl₂(etpy)₂] is a mononuclear complex with a four-coordinate, square-planar geometry. nih.gov In contrast, [Cu₄OCl₆(etpy)₄] is a tetranuclear complex. nih.gov The coordination geometry can vary, with examples of square planar, square pyramidal, and trigonal pyramidal stereochemistries being reported. nih.gov For instance, in a dinuclear copper(II) complex with (2-hydroxyethyl)pyridine, the copper ion is five-coordinated with a square pyramidal geometry. mdpi.com
These examples suggest that this compound would likely coordinate to metal centers through the N-oxide oxygen, and potentially through the nitrile nitrogen as well, acting as a bridging ligand to form polynuclear complexes. The resulting geometries would be influenced by the nature of the metal ion, the counter-anions, and the steric and electronic effects of the 2-cyano substituent.
Table 1: Selected Crystallographic Data for Analogue Complexes
| Complex | Metal Center | Coordination Geometry | Key Bond Angles (°) | Reference |
|---|---|---|---|---|
| [Mn(4-cyanopyridine-N-oxide)₂(NCS)₂(H₂O)]₂ | Mn(II) | Distorted Octahedral | N/A | researchgate.net |
| trans-[CuCl₂(2-ethylpyridine)₂] | Cu(II) | Square Planar | N/A | nih.gov |
| [Cu₂(Cl)₂(2-(hydroxyethyl)pyridine)₂] | Cu(II) | Square Pyramid | N/A | nih.govmdpi.com |
| General Pyridine-N-Oxide Complexes | Various | Octahedral, etc. | M-O-N ≈ 130 | wikipedia.org |
Understanding Metal-Ligand Bonding Interactions
The bonding in metal complexes of this compound is dictated by the interplay of the N-oxide and the cyano group. Pyridine-N-oxides are generally considered weak bases. wikipedia.org The N-oxide group acts as a σ-donor through the oxygen atom.
The presence of a cyano group, particularly at the 2-position, significantly influences the electronic properties of the ligand. The cyano group is strongly electron-withdrawing, which is expected to decrease the σ-donor capacity of the N-oxide oxygen. This effect has been observed in studies of copper(II) complexes with 4-cyanopyridine. researchgate.net Far-infrared spectra of the CuCl₂(4-CNpy)₂ complex showed a notable decrease in the Cu-N stretching vibration frequency compared to complexes with pyridine or 4-methylpyridine (B42270), indicating a weaker donor function for the pyridine ring. researchgate.net
Conversely, the electron-withdrawing nature of the cyano group enhances the π-acceptor ability of the pyridine ring system. This allows for the possibility of π-backbonding from the metal d-orbitals to the π* orbitals of the ligand. Pyridine itself is classified as a weak π-acceptor ligand. wikipedia.org The presence of the cyano group would strengthen this characteristic.
The nitrile group itself can participate in bonding. Nitriles typically act as monodentate ligands through the nitrogen atom. The metal-nitrile bond is primarily a σ-bond, but π-backdonation from the metal to the π* orbitals of the C≡N group can also occur, which would weaken the C≡N bond. nih.gov
In the case of this compound, the primary coordination is expected through the N-oxide oxygen. However, the nitrile nitrogen could also be involved, potentially leading to chelation or bridging. Spectroscopic studies, such as infrared (IR) spectroscopy, are crucial for understanding these bonding interactions. A shift in the ν(N-O) and ν(C≡N) stretching frequencies upon coordination can provide evidence for the involvement of these groups in bonding and the nature of the interaction. For example, a decrease in the ν(N-O) frequency is indicative of coordination through the oxygen atom, while changes in the ν(C≡N) frequency can suggest direct coordination of the nitrile group or electronic effects transmitted through the pyridine ring.
Table 2: Key Functional Groups and Their Role in Bonding
| Functional Group | Bonding Interaction | Expected Spectroscopic Signature (IR) | Reference |
|---|---|---|---|
| N-Oxide | σ-donation from oxygen | Decrease in ν(N-O) stretching frequency | researchgate.net |
| Pyridine Ring | π-acceptance into π* orbitals | Shifts in ring vibration modes | researchgate.netwikipedia.org |
| Cyano Group | σ-donation from nitrogen; potential π-backbonding | Shift in ν(C≡N) stretching frequency | nih.gov |
Structure Activity Relationships in Advanced Chemical Systems Involving Pyridine 2 Carbonitrile 1 Oxide Derivatives
Relationship between Molecular Structure and Reactivity
The reactivity of the Pyridine-2-carbonitrile (B1142686) 1-oxide core is governed by a delicate interplay of electronic and steric factors. The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also being an inductive electron-withdrawing group. This dual nature makes the ring more susceptible to both electrophilic and nucleophilic attack compared to pyridine (B92270) itself. scripps.edu
The electronic landscape of the pyridine N-oxide ring is highly sensitive to the nature of its substituents. The N-oxide moiety itself significantly alters the ring's properties, increasing the dipole moment and rendering the oxygen atom nucleophilic. scripps.edu The introduction of a cyano (CN) group at the 2-position, as in Pyridine-2-carbonitrile 1-oxide, introduces a potent electron-withdrawing group.
Quantum chemical calculations have shown that the presence of strong electron-withdrawing substituents on the pyridine ring leads to an increase in the electron affinity value. researchgate.net This effect is critical in reactions such as photocatalytic deoxygenation, where the rate of reaction is influenced by the electron-withdrawing ability of the substituents. nih.gov For instance, pyridine N-oxides with electron-withdrawing groups like chloro and cyano substituents undergo deoxygenation significantly faster than those with electron-donating groups. nih.gov The nitrile derivative, in particular, shows extremely fast conversion. nih.gov
The Hammett relationship is a useful tool for quantifying these electronic effects. Studies on the reactions of 4-substituted 2-carboxypyridine N-oxides, which have a similar arrangement to this compound, have shown that the logarithm of the rate constants correlates well with the Hammett σ values of the substituents. rsc.org This indicates that the electronic influence of a substituent is transmitted through the ring and affects the reaction rate in a predictable manner. Generally, electron-withdrawing groups exert their influence primarily through induction. rsc.org
The table below, derived from computational studies on substituted pyridine N-oxides, illustrates the effect of different substituents on electronic properties like Ionization Potential (IP) and Electron Affinity (EA). researchgate.net
| Substituent (at C4) | IP (eV) (B3LYP) | EA (eV) (B3LYP) | N→O Bond Length (Å) (B3LYP) |
| NO₂ | 9.06 | 2.11 | 1.261 |
| CN | 8.99 | 1.63 | 1.266 |
| Cl | 8.65 | 1.13 | 1.271 |
| H | 8.52 | 0.69 | 1.274 |
| CH₃ | 8.28 | 0.53 | 1.280 |
| OCH₃ | 8.08 | 0.50 | 1.274 |
| NH₂ | 7.64 | 0.36 | 1.275 |
This interactive table demonstrates how electron-withdrawing groups like NO₂ and CN increase electron affinity, enhancing the reactivity of the N-oxide in certain reactions.
Steric hindrance plays a crucial role in directing the outcomes of reactions involving pyridine N-oxides. The position of substituents can physically block the approach of reagents to a potential reaction site. In deoxidative substitution reactions, for example, the presence of a substituent at the 2-position (α-position) can significantly influence the course of the reaction compared to substituents at the 3- or 4-positions. acs.org
For chiral 4-aryl-pyridine-N-oxides used as catalysts, steric hindrance provided by groups adjacent to the nitrogen atom can be detrimental to efficient nucleophilic attack. acs.org However, the N-oxide's oxygen atom is more sterically accessible than the nitrogen atom of the parent pyridine, which can be advantageous for nucleophilic attack on an acylation reagent. acs.org The enantioselectivity of certain reactions catalyzed by these derivatives is often governed by these steric factors. acs.org The steric bulk of substituents can also impact the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions on substituted pyridines, if the electronically preferred position is sterically hindered, the reaction may occur at an alternative, less hindered site. youtube.com
Molecular Interactions and Binding Affinities
The ability of this compound derivatives to interact with biological targets like enzymes and receptors is fundamental to their application in medicinal chemistry. These interactions are dictated by the molecule's three-dimensional shape and its electronic surface potential.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a molecule to a target protein. nih.gov Such studies are crucial for the rational design of new drugs. nih.gov For pyridine-based derivatives, docking simulations have been used to investigate their interactions with various protein kinases, which are important targets in cancer therapy. nih.govnih.gov
In silico docking studies on pyridine derivatives have identified key interactions that contribute to binding affinity. These often include:
Hydrogen Bonds: The N-oxide oxygen and the nitrile nitrogen can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the protein's active site. acs.org
π-Cation Interactions: The electron-rich π-system of the pyridine ring can interact favorably with positively charged residues such as lysine (B10760008) or arginine. acs.org
Hydrophobic Interactions: Nonpolar parts of the molecule can form favorable interactions with hydrophobic pockets in the target protein.
For example, docking studies of 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase revealed that the pyridine ring can form π-cation interactions with lysine residues, while the triazole moiety engages in π-sigma interactions with leucine (B10760876) residues. acs.org Similarly, docking of cyanopyridone derivatives into the VEGFR-2 active site showed interactions with key residues like Cys1045 and Asp1046, achieving docking scores comparable to the approved drug Sorafenib. mdpi.com Computational studies on pyridine-N-oxide itself interacting with water have been used to understand its hydrogen bonding capabilities and electronic structure. 210.212.36
The table below summarizes docking results for various pyridine derivatives against different kinase targets, illustrating the binding affinities achieved.
| Compound Class | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Cyanopyridone derivative 5a | VEGFR-2 | -14.5 | Cys1045, Asp1046, Glu885 | mdpi.com |
| Cyanopyridone derivative 5e | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885 | mdpi.com |
| 1,2,3-Triazolyl-Pyridine hybrid 3 | Aurora B | -9.1 | Tyr156, Lys106, Leu83 | acs.org |
| 1,2,3-Triazolyl-Pyridine hybrid 10 | Aurora B | -8.8 | Lys106, Leu83 | acs.org |
This interactive table showcases the predicted binding energies of various pyridine derivatives, highlighting their potential as enzyme inhibitors.
Ligand-receptor recognition is the process by which a molecule (the ligand) binds to a specific site on a receptor protein, initiating a biological response. The pyridone heterocycle, structurally related to pyridine N-oxide, is recognized as a valuable scaffold in drug discovery because it can act as both a hydrogen bond acceptor and donor. researchgate.net This dual capability enhances its ability to form specific, high-affinity interactions within a receptor's binding pocket. researchgate.net
Derivatives of pyridine have been successfully developed as selective agonists for receptors like the cannabinoid receptor type 2 (CB2R). researchgate.netnih.gov Molecular docking studies of pyridone-based CB2R agonists predict that they bind in a transmembrane region, accommodated within distinct cavities in the binding pocket. mdpi.com The specific interactions, often involving hydrogen bonds and hydrophobic contacts, dictate the agonist response. researchgate.net The pyridine-carbonitrile scaffold has also been explored for its interaction with purinergic receptors. nih.gov The design of these ligands relies on establishing a precise complementarity in shape and electronic properties between the ligand and the receptor's binding site.
Rational Design of Derivatives for Specific Chemical Functions
Rational drug design uses the understanding of structure-activity relationships (SAR) to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The this compound framework serves as a versatile starting point for such endeavors.
Systematic exploration of SAR has led to the development of potent and selective inhibitors for targets like Rho kinase (ROCK) from initial pyridine-based hits. nih.govresearchgate.net A common strategy is molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced or novel activity. nih.gov For example, attaching the pyridine core to other heterocyclic systems like spirooxindole can increase anticancer potency. nih.gov
SAR studies on pyridine derivatives with antiproliferative activity have revealed that the presence and position of certain functional groups are critical. nih.gov Groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) often enhance activity, whereas bulky groups or halogens can sometimes decrease it. nih.gov In the design of pyridine-derived VEGFR-2 inhibitors, modifications to a 2-cyanoacetohydrazone moiety led to compounds with potent anticancer activity against various cell lines. nih.gov The goal of these design strategies is often to optimize interactions with the target, as predicted by molecular docking, while also improving drug-like properties.
The following table presents SAR data for a series of pyridine derivatives, showing how structural modifications affect their antiproliferative activity (IC₅₀ values) against a cancer cell line. nih.gov
| Derivative | Number of OMe groups | Other Key Groups | IC₅₀ (µM) on MCF-7 |
| 1 | 2 | - | >50 |
| 2 | 3 | - | 12 |
| 3 | 4 | Six-membered ring | <25 |
| 4 | 6 | Six-membered ring | 1.0 |
This interactive table illustrates a clear structure-activity relationship, where increasing the number of electron-donating methoxy groups leads to a significant increase in antiproliferative activity.
Design of Corrosion Inhibitors based on Adsorption Mechanisms
The use of organic molecules to inhibit the corrosion of metals in aggressive acidic environments is a critical industrial practice. rdd.edu.iq Pyridine derivatives have been extensively studied as effective corrosion inhibitors, primarily due to the presence of the nitrogen heteroatom and the π-electron system of the aromatic ring. ui.ac.idresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netresearchgate.netmdpi.com
The design of pyridine-based corrosion inhibitors is centered on enhancing their adsorption capabilities. The mechanism of inhibition involves the molecule adsorbing onto the metal surface, a process that can be classified as physical adsorption (physisorption), chemical adsorption (chemisorption), or a mixture of both. ui.ac.idresearchgate.net Chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal, is particularly effective. qu.edu.qa The lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring can be donated to the vacant d-orbitals of the metal, such as iron. eurjchem.comresearchgate.net
The structure of this compound is particularly well-suited for this application. The N-oxide group provides an additional oxygen atom with lone-pair electrons, which can act as another active center for adsorption onto the metal surface. researchgate.net The presence of multiple adsorption sites (the pyridine nitrogen, the N-oxide oxygen, and the cyano-group nitrogen) can lead to a more stable and compact protective film. The effectiveness of these inhibitors is often predicted using quantum chemical calculations, which assess parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). eurjchem.com A higher E_HOMO value and a lower energy gap (ΔE) between HOMO and LUMO generally correlate with greater inhibition efficiency, indicating a higher tendency of the molecule to donate electrons to the metal surface. eurjchem.com
Research has demonstrated high inhibition efficiencies for various pyridine derivatives. For example, two novel pyridine-carbamide structures, MS30 and MS31, achieved efficiencies of up to 97.1% for carbon steel in 1M HCl. qu.edu.qa Similarly, certain imidazo[1,2-a]pyridine (B132010) derivatives have shown efficiencies as high as 98.1%. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netresearchgate.netresearchgate.net
| Inhibitor Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridines (Imd2) | Mild Steel | 1 M HCl | 98.1 | Langmuir | researchgate.net |
| 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile | Mild Steel | 1 M HCl | 97.6 | Not Specified | nih.gov |
| Pyridine-carbamide (MS31) | Carbon Steel | 1 M HCl | 97.1 | Langmuir | qu.edu.qa |
| 2,6-bis(2,5-dimethyl-2H-imidazol-4-yl)pyridine (BDIP) | Mild Steel | 1 M HCl | 97.4 | Langmuir | researchgate.net |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | Mild Steel | 0.005 M Inhibitor in HCl | 96.2 | Langmuir | researchgate.net |
Optimization of Optical and Electronic Properties in Pyridine-3,5-dicarbonitriles
The pyridine-3,5-dicarbonitrile (B74902) scaffold has become a cornerstone in the development of advanced materials for organic electronics, particularly for organic light-emitting diodes (OLEDs). beilstein-journals.org This structure serves as a potent electron-acceptor core, a property that is essential for creating materials that exhibit thermally activated delayed fluorescence (TADF). rsc.org The N-oxide group in this compound imparts a similar strong electron-withdrawing character, making the principles of design translatable.
The primary goal in designing TADF emitters is to create molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). beilstein-journals.orgrsc.org A small ΔE_ST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state, a process powered by thermal energy. This mechanism significantly enhances the efficiency of the OLED by harvesting both singlet and triplet excitons for light emission.
Optimization of these properties is achieved through a donor-acceptor (D-A) molecular design. beilstein-journals.org The electron-deficient pyridine-3,5-dicarbonitrile unit acts as the acceptor, while strong electron-donating groups, such as phenoxazine (B87303) or carbazole (B46965), are attached to it. beilstein-journals.orgrsc.org This architecture promotes intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.org By carefully selecting the donor and acceptor components and their geometric arrangement, the ΔE_ST can be precisely tuned. For instance, a combination of a bis-phenoxazine (PXZ) donor with a pyridine-3,5-dicarbonitrile (PCN) acceptor resulted in a molecule (bis-PXZ-PCN) with a ΔE_ST of just 0.04 eV. rsc.org This small gap enabled a high RISC rate (k_RISC = 9.8 × 10⁵ s⁻¹), leading to an orange-red OLED with a maximum external quantum efficiency (EQE_max) of 9.8% and exceptionally low efficiency roll-off at high brightness. rsc.org Further advancements using different donors have pushed the EQE_max to as high as 25.0%. beilstein-journals.org
| Derivative Core | Donor Group(s) | ΔE_ST (eV) | Photoluminescence Quantum Yield (PLQY) | Max. External Quantum Efficiency (EQE_max) | Reference |
|---|---|---|---|---|---|
| Pyridine-3,5-dicarbonitrile | 3,6-di-tert-butylcarbazole | Not Specified | Not Specified | 25.0% | beilstein-journals.org |
| bis-PXZ-PCN | Phenoxazine (PXZ) | 0.04 | Not Specified | 9.8% | rsc.org |
| Pyridine-3,5-dicarbonitrile | Acridine | Not Specified | Excellent | Not Specified | beilstein-journals.org |
| Pyridine-3,5-dicarbonitrile | Substituted Carbazoles | Not Specified | Up to 98% (in solution) | >7% | beilstein-journals.org |
| Pyridine-3,5-dicarbonitrile | 3,7-dibromophenothiazine | 0.01 | Up to 91% | Up to 25.0% | beilstein-journals.org |
Structure-Cytotoxicity Relationships in in vitro Anticancer Studies
The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including many with anticancer properties. typeset.ionih.govresearchgate.net Pyridine derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of critical enzymes like kinases (e.g., VEGFR-2, HER-2), topoisomerases, and the disruption of tubulin polymerization. typeset.ionih.govnih.gov The structural features of this compound, namely the cyano group and the N-oxide functionality, are important elements in the design of potent cytotoxic agents.
The structure-activity relationship (SAR) in this field is complex, with the type and position of substituents on the pyridine ring dramatically influencing cytotoxicity and selectivity against different cancer cell lines. acs.org The cyano group is a common feature in many potent pyridine-based anticancer compounds. nih.govnih.gov For example, a series of 6-amino-2-oxo-pyridine-3,5-dicarbonitriles were synthesized and evaluated for their anticancer activity. nih.gov
The N-oxide group can also modulate biological activity. A study on pyridine N-oxide showed it was capable of suppressing the cytotoxicity and genotoxicity induced by the established anticancer drug doxorubicin, suggesting a protective or modulatory role. nih.gov
In vitro studies have identified numerous pyridine derivatives with potent cytotoxicity. Spiro-pyridine derivatives, for instance, showed promising activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with some compounds exhibiting greater potency than the reference drug Doxorubicin against Caco-2 cells. nih.gov Another study reported a pyridine derivative (14a) with exceptionally high potency against the RKOP 27 cell line, with a half-maximal inhibitory concentration (IC₅₀) of 16 nM. acs.org The sensitivity to these compounds varies significantly across different cell lines, highlighting the importance of specific structural modifications for targeting particular types of cancer. acs.orgbohrium.com
| Pyridine Derivative Type | Cancer Cell Line | Reported IC₅₀ | Reference |
|---|---|---|---|
| Derivative 14a (a substituted pyridine) | RKOP 27 (Colon Carcinoma) | 16 ± 2 nM | acs.org |
| Derivative 14a (a substituted pyridine) | NCIH 460 (Lung Carcinoma) | 25 ± 2.6 nM | acs.org |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal Carcinoma) | 7.83 ± 0.5 μM | nih.gov |
| Spiro-pyridine derivative 8 | HepG-2 (Hepatocellular Carcinoma) | 8.42 ± 0.7 μM | nih.gov |
| Spiro-pyridine derivative 7 | HepG-2 (Hepatocellular Carcinoma) | 8.90 ± 0.6 μM | nih.gov |
| Compound 4 (a pyridine-3-carbonitrile (B1148548) derivative) | MCF-7 (Breast Cancer) | Low IC₅₀ reported | bohrium.com |
Q & A
Q. What are the key physicochemical properties of pyridine-2-carbonitrile 1-oxide, and how can they inform experimental design?
this compound (CAS 2402-98-4) has distinct properties critical for experimental planning:
| Property | Value | Relevance |
|---|---|---|
| Molecular formula | C₆H₄N₂O | Determines stoichiometry in reactions |
| Molecular weight | 120.11 g/mol | Essential for molar calculations |
| Density | 1.14 g/cm³ | Solubility and solvent compatibility |
| Boiling point | 382.7°C (760 mmHg) | Guides purification methods |
| LogP | 0.99 | Predicts lipid solubility for drug studies |
| Polar surface area | 49.25 Ų | Influences bioavailability and permeability |
| Vapor pressure | 4.63 × 10⁻⁶ mmHg (25°C) | Indicates volatility and storage needs |
Methodological Insight : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm purity and structural integrity. Monitor stability under varying pH and temperature conditions due to its moderate LogP and vapor pressure .
Q. What synthetic routes are reported for this compound, and what are their advantages/limitations?
The compound is typically synthesized via oxidation of pyridine-2-carbonitrile using peracids (e.g., mCPBA) or hydrogen peroxide in acetic acid. Key considerations:
- Catalyst selection : Transition-metal catalysts may enhance yield but require rigorous purification to avoid contamination.
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Yield optimization : Adjust stoichiometry of oxidizing agents (e.g., 1.2 equivalents of H₂O₂) to minimize side reactions.
Caution : Pyridine N-oxide derivatives (e.g., 2-methylpyridine 1-oxide) are hygroscopic; store under inert gas or desiccated conditions .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?
The N-oxide group enhances electron density at the pyridine ring, making it a stronger ligand for metal coordination. For example:
- Coordination sites : The nitrile and N-oxide groups can bind to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties.
- Experimental design : Use X-ray crystallography (e.g., SHELX software ) to resolve coordination geometries. Titration calorimetry can quantify binding affinities.
Data contradiction note : While nitriles typically act as weak-field ligands, the N-oxide moiety may alter this behavior, requiring empirical validation .
Q. What metabolic pathways are predicted for this compound in pharmacological studies?
Structural analogs like FYX-051 (a xanthine oxidoreductase inhibitor) undergo N-glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). Key steps for analysis:
- In vitro assays : Use human liver microsomes (HLMs) to identify phase I/II metabolites.
- LC-MS/MS : Quantify metabolites and assess enzyme kinetics (Km, Vmax).
- Species differences : Compare rodent vs. human metabolic profiles to predict translatability .
Q. How can conflicting stability data for pyridine N-oxide derivatives be resolved during storage and handling?
Pyridine N-oxide compounds (e.g., 2-pyridinol-1-oxide) are prone to decomposition under light, heat, or moisture. Mitigation strategies:
- Storage : Use amber vials at -20°C with desiccants (silica gel) to prevent hydrolysis.
- Handling : Implement gloveboxes or Schlenk lines for air-sensitive reactions.
- Validation : Regularly test batch stability via differential scanning calorimetry (DSC) and NMR .
Methodological Best Practices
Q. What safety protocols are critical when working with this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert absorbents (vermiculite) and avoid aqueous cleanup to prevent exothermic reactions.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- QSAR models : Use polar surface area (PSA) and LogP to predict blood-brain barrier penetration.
- Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- Validation : Cross-reference predictions with in vitro assays (e.g., IC₅₀ determinations) .
Data Contradiction Analysis
Q. Why do studies report varying efficacy of this compound in antimicrobial assays?
Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
